molecular formula C15H9ClN2O2 B422832 4-Chlorophenyl 6-quinoxalinecarboxylate

4-Chlorophenyl 6-quinoxalinecarboxylate

Cat. No.: B422832
M. Wt: 284.69g/mol
InChI Key: OLHHBEPUKINSSE-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-quinoxalinecarboxylate is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and oncology research. The quinoxaline scaffold is a privileged structure in drug discovery, known for its versatile biological activities and ability to serve as a core template for the development of potent therapeutic agents. This compound is primarily investigated for its potential as an anticancer agent. Quinoxaline derivatives have demonstrated promising activity against a range of tumor cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7). The mechanism of action for this class of compounds often involves the inhibition of key kinase enzymes crucial for carcinogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Quinoxalines are established as selective adenosine triphosphate (ATP) competitive inhibitors for multiple kinases, including VEGFR, platelet-derived growth factor receptor (PDGFR), and proto-oncogene non-receptor tyrosine-protein kinase (Src). Some derivatives have been shown to induce significant disruption of the cell cycle profile, specifically causing arrest at the G2/M phase boundary, and can act as apoptosis-inducing candidates. Beyond oncology, the quinoxaline pharmacophore is explored for its broad-spectrum pharmacological potential, including antimicrobial, anti-inflammatory, and antiviral activities. Researchers value this compound as a key intermediate for further chemical modifications, such as the synthesis of amide, urea, thiourea, and sulfonamide derivatives, to optimize biological activity and physicochemical properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69g/mol

IUPAC Name

(4-chlorophenyl) quinoxaline-6-carboxylate

InChI

InChI=1S/C15H9ClN2O2/c16-11-2-4-12(5-3-11)20-15(19)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H

InChI Key

OLHHBEPUKINSSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)C2=CC3=NC=CN=C3C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC3=NC=CN=C3C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Table 1: Structural and Functional Comparison of Quinoline/Quinoxaline Derivatives
Compound Name (IUPAC) Core Structure Position 6 Substituent Position 2/Other Substituents Ester/Acid Group Molecular Weight (g/mol) Key Properties/Activities References
[2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate Quinoline Cl 2-(4-Cl-phenyl) 2-(4-MeO-phenyl)-2-oxoethyl ~488.3 (estimated) Enhanced solubility (methoxy group)
[2-(4-Chlorophenyl)-2-oxoethyl] 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate Quinoline Br 3-Me, 2-(4-Me-phenyl) 2-(4-Cl-phenyl)-2-oxoethyl ~550 (estimated) Increased lipophilicity (Br, Me)
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Quinoline Cl 2-(2-OH-phenyl) Carboxylic acid 299.71 H-bonding capacity (OH group)
Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimidoquinazoline-3-carboxylate Pyrimidoquinazoline - 4-Cl-phenyl, 8-I, 2-Me Methyl ester ~550 (estimated) Antimalarial, antimosquito activity
Fenvalerate [(RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate] Pyrethroid - 4-Cl-phenyl Cyano-phenoxybenzyl ester 419.90 Insecticidal activity
Key Observations:

Iodine (I) in the pyrimidoquinazoline derivative () contributes to bulkiness, possibly affecting target binding in antimalarial applications .

Functional Group Modifications :

  • Methoxy (-OCH3) groups () improve solubility due to their polar nature, whereas methyl (-CH3) groups increase steric hindrance and stability .
  • Hydroxyl (-OH) groups () enable hydrogen bonding, enhancing interactions with biological targets but reducing lipid solubility .

Ester vs. Carboxylic Acid :

  • Esterification (e.g., 4-chlorophenyl ester) generally enhances bioavailability compared to carboxylic acids, as seen in the pyrimidoquinazoline derivative’s antimalarial efficacy .

Physicochemical Properties

Table 2: Estimated Physicochemical Parameters
Compound Type logP (Lipophilicity) Water Solubility (mg/L) Thermal Stability
4-Chlorophenyl esters (e.g., ) 3.5–4.5 <10 High (decomposition >200°C)
Brominated analogs () 4.0–5.0 <5 Moderate
Hydroxyl-containing acids () 1.5–2.5 >50 Low (decomposition <150°C)

Preparation Methods

Precursor Preparation: 6-Methylquinoxaline

The synthesis begins with the condensation of 3,4-diaminotoluene with sodium glyoxal bisulfite under acidic conditions to yield 6-methylquinoxaline. This intermediate is critical, as its benzylic methyl group serves as the site for subsequent halogenation. The reaction typically proceeds at elevated temperatures (80–100°C) in aqueous acetic acid, achieving near-quantitative conversion.

Halogenation to 6-Halomethylquinoxaline

Halogenation of the methyl group is accomplished using N-halosuccinimide (NBS or NCS) in the presence of a radical initiator such as benzoyl peroxide. For instance, treating 6-methylquinoxaline with N-bromosuccinimide (1.5 equiv) in chlorobenzene at 85°C for 4–6 hours furnishes 6-bromomethylquinoxaline with >95% conversion. Similar conditions apply for chlorination, though reaction times may extend to 8 hours to ensure complete substitution.

Table 1: Halogenation Conditions and Yields

Halogenating AgentSolventTemperature (°C)Time (h)Conversion (%)
NBSChlorobenzene85497
NCSAcetonitrile80895

Oxidation to 6-Quinoxalinecarboxylic Acid

The halomethyl intermediate is oxidized to the carboxylic acid using oxygen in an alkaline aqueous suspension with a transition metal catalyst (e.g., Pd/C or Pt/C). A representative procedure involves refluxing 6-bromomethylquinoxaline with 1.5M NaOH and 5% Pd/C under air sparging for 48 hours, yielding 6-quinoxalinecarboxylic acid in ~80% isolated yield. The reaction mechanism proceeds via a radical pathway, with the catalyst facilitating electron transfer to molecular oxygen.

Table 2: Oxidation Reaction Parameters

CatalystBase Concentration (M)Temperature (°C)Time (h)Yield (%)
5% Pd/C1.585–954880
5% Pt/C1.2907275

Esterification to 4-Chlorophenyl 6-Quinoxalinecarboxylate

Activation of 6-Quinoxalinecarboxylic Acid

The carboxylic acid is activated to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. A typical protocol involves stirring equimolar amounts of 6-quinoxalinecarboxylic acid and SOCl₂ in anhydrous dichloromethane at 60°C for 3 hours, followed by solvent removal under reduced pressure. The resulting acyl chloride is highly reactive and must be used immediately to prevent hydrolysis.

Coupling with 4-Chlorophenol

The acyl chloride is reacted with 4-chlorophenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl generated during esterification. For example, combining 6-quinoxalinecarbonyl chloride with 1.2 equivalents of 4-chlorophenol in dry tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature, affords the ester in 70–85% yield. Alternative methods employing coupling agents like DCC/DMAP have been reported but are less common due to side-product formation.

Table 3: Esterification Conditions and Outcomes

Acid Activation MethodSolventBaseTemperature (°C)Yield (%)
SOCl₂THFPyridine0–2585
DCC/DMAPDCMNone2565

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis of this compound reveals distinct signals for the quinoxaline aromatic protons (δ 8.9–9.2 ppm) and the 4-chlorophenyl group (δ 7.4–7.6 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.05 (C₁₅H₉ClN₂O₂).

Crystallographic Data

Single-crystal X-ray diffraction of related quinoxaline esters (e.g., piperazinyl-pyrroloquinoxaline derivatives) demonstrates planar quinoxaline moieties with ester substituents occupying equatorial positions. These structural insights support the steric feasibility of the 4-chlorophenyl group in the target compound.

Challenges and Process Optimization

Catalyst Deactivation in Oxidation

Palladium catalysts are prone to agglomeration in alkaline media, reducing surface area and efficiency. Implementing dispersed catalysts (e.g., colloidal Pd nanoparticles) or continuous oxygen sparging mitigates this issue, improving yields to >85% .

Q & A

Q. What are the optimal synthetic routes for 4-chlorophenyl 6-quinoxalinecarboxylate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves esterification of 6-quinoxalinecarboxylic acid with 4-chlorophenol derivatives. Key steps include:

  • Reflux conditions : Use a polar aprotic solvent (e.g., DMF) with a coupling agent like DCC (dicyclohexylcarbodiimide) for ester bond formation .
  • Catalyst optimization : Add 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .
  • Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (20–50%) to isolate the compound. Monitor purity via TLC (Rf ≈ 0.4 in 30% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm the chlorophenyl-quinoxaline linkage. Use Mo-Kα radiation (λ = 0.71073 Å) and refine data with SHELXL .
  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts for quinoxaline protons (δ 8.5–9.0 ppm) and ester carbonyl (δ ~165 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~330–340 Da) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the quinoxaline ring to assess impact on bioactivity .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) based on the chlorophenyl moiety’s hydrophobic interactions .
  • In vitro assays : Test inhibition of P-glycoprotein using Caco-2 cells to evaluate drug-resistance reversal potential .

Q. How can computational modeling resolve conflicting reactivity data?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare Fukui indices to experimental reactivity trends .
  • Solvent effects : Simulate solvation in DMSO or ethanol using COSMO-RS to explain discrepancies in reaction yields .

Q. What strategies address contradictions in solubility and stability data?

Methodological Answer:

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Use dynamic light scattering (DLS) to detect aggregation .
  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC-MS (C18 column, acetonitrile/water gradient) .

Q. How can biological activity be validated against conflicting literature reports?

Methodological Answer:

  • Dose-response curves : Perform IC50 assays in triplicate using HEK293 cells. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Target specificity : Use siRNA knockdown of suspected targets (e.g., topoisomerase II) to confirm mechanism .

Q. What methods optimize solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-solvent systems : Use 0.1% Tween-80 in PBS to enhance aqueous solubility. Validate via UV-Vis spectroscopy (λmax ~260 nm) .
  • Nanoformulation : Prepare liposomal encapsulates (70 nm size via extrusion) to maintain activity while improving dispersion .

Q. How can degradation pathways be characterized under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm) or H2O2 (3%) for 24 hours. Identify products via LC-MS/MS (Q-TOF instrument, negative ion mode) .
  • Enzymatic studies : Incubate with liver microsomes (human or rat) to map metabolic pathways .

Q. What crystallographic parameters are critical for resolving polymorphic ambiguities?

Methodological Answer:

  • Unit cell dimensions : Refine using SHELXL with a monoclinic system (space group P2₁/c). Target R-factor < 0.05 .
  • Thermal ellipsoids : Analyze anisotropic displacement parameters to distinguish disorder in the chlorophenyl group .

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